molecular formula C17H15Br2N7O B14949574 2,6-dibromo-4-[(E)-{2-[4-(methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

2,6-dibromo-4-[(E)-{2-[4-(methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B14949574
M. Wt: 493.2 g/mol
InChI Key: USCUKSGUVMRNPH-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-4-hydroxybenzaldehyde 1-[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dibromo-hydroxybenzaldehyde moiety linked to a triazine ring through a hydrazone linkage. The presence of bromine atoms and the triazine ring imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-4-hydroxybenzaldehyde 1-[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:

    Synthesis of 3,5-dibromo-4-hydroxybenzaldehyde: This can be achieved by bromination of 4-hydroxybenzaldehyde using bromine in the presence of a suitable solvent.

    Formation of the hydrazone linkage: The 3,5-dibromo-4-hydroxybenzaldehyde is then reacted with 1-[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazine under acidic or basic conditions to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts or solvents that enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-hydroxybenzaldehyde 1-[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3,5-Dibromo-4-hydroxybenzaldehyde 1-[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-hydroxybenzaldehyde 1-[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazine ring and bromine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-hydroxybenzaldehyde: Shares the dibromo-hydroxybenzaldehyde moiety but lacks the triazine ring and hydrazone linkage.

    4-Hydroxy-3,5-dibromobenzaldehyde: Similar structure but different functional groups.

    1,3,5-Triazine derivatives: Compounds with the triazine ring but different substituents.

Uniqueness

3,5-Dibromo-4-hydroxybenzaldehyde 1-[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone is unique due to the combination of the dibromo-hydroxybenzaldehyde moiety and the triazine ring linked through a hydrazone linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H15Br2N7O

Molecular Weight

493.2 g/mol

IUPAC Name

4-[(E)-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2,6-dibromophenol

InChI

InChI=1S/C17H15Br2N7O/c1-20-15-23-16(22-11-5-3-2-4-6-11)25-17(24-15)26-21-9-10-7-12(18)14(27)13(19)8-10/h2-9,27H,1H3,(H3,20,22,23,24,25,26)/b21-9+

InChI Key

USCUKSGUVMRNPH-ZVBGSRNCSA-N

Isomeric SMILES

CNC1=NC(=NC(=N1)N/N=C/C2=CC(=C(C(=C2)Br)O)Br)NC3=CC=CC=C3

Canonical SMILES

CNC1=NC(=NC(=N1)NN=CC2=CC(=C(C(=C2)Br)O)Br)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.